molecular formula C15H18F3NO3 B2860049 Benzyl 2-(hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate CAS No. 1823861-80-8

Benzyl 2-(hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B2860049
CAS No.: 1823861-80-8
M. Wt: 317.308
InChI Key: XLYMDMMKEYSZEQ-UHFFFAOYSA-N
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Description

Benzyl 2-(hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyloxycarbonyl group at the nitrogen (position 1), a hydroxymethyl (-CH2OH) substituent at position 2, and a trifluoromethyl (-CF3) group at position 5.

Properties

IUPAC Name

benzyl 2-(hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO3/c16-15(17,18)12-6-7-13(9-20)19(8-12)14(21)22-10-11-4-2-1-3-5-11/h1-5,12-13,20H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYMDMMKEYSZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(CC1C(F)(F)F)C(=O)OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the trifluoromethyl group, hydroxymethyl group, and benzyl group through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to modify the functional groups on the piperidine ring.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 2-(hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and hydroxymethyl groups on biological activity. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-(hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. The benzyl group can provide additional hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Implications of Structural Differences

Solubility and Reactivity: The amino group in Benzyl 4-aminopiperidine-1-carboxylate increases polarity, favoring aqueous solubility, whereas the trifluoromethyl group in the target compound enhances lipid solubility. Hydroxymethyl groups in both the target compound and Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate may facilitate hydrogen bonding, impacting crystal packing or protein interactions.

Toxicological Considerations: Limited safety data for the amino analog highlight the need for rigorous toxicological profiling of the target compound, particularly given the metabolic stability conferred by the -CF3 group.

Biological Activity :

  • The piperidine ring’s larger size (vs. pyrrolidine) may influence binding to biological targets, such as enzymes or receptors.

Biological Activity

Benzyl 2-(hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine ring with hydroxymethyl and trifluoromethyl substitutions, which significantly influence its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C15H18F3NO3
  • Molecular Weight : Approximately 321.31 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1823861-80-8

The trifluoromethyl group is particularly important as it enhances the lipophilicity and overall biological activity of the compound, making it a candidate for various therapeutic applications .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in various signaling pathways. The presence of the trifluoromethyl group can increase the binding affinity to these targets due to enhanced hydrophobic interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzyl derivatives, including those similar to this compound. For instance, compounds featuring piperidine rings have shown significant antiproliferative effects against various cancer cell lines:

  • IC50 Values :
    • MDA-MB-231 (breast cancer): IC50 = 19.9 µM
    • OVCAR-3 (ovarian cancer): IC50 = 75.3 µM

These results indicate that modifications in the piperidine structure can lead to enhanced cytotoxicity against cancer cells while exhibiting lower toxicity towards non-cancerous cells .

Enzyme Inhibition

Benzyl piperidine derivatives have also been studied for their ability to inhibit specific enzymes, such as monoacylglycerol lipase (MAGL). For example, a related compound demonstrated:

  • IC50 Value : 0.84 µM against MAGL, indicating strong inhibitory activity.
  • Selectivity : The compound showed selective inhibition compared to other enzymes and receptors, suggesting potential for therapeutic use in pain management and cannabinoid modulation .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:

Compound NameMolecular FormulaNotable ActivityIC50 Value
This compoundC15H18F3NO3Anticancer, MAGL inhibitorVaries by cell line
BenzoylpiperidineC14H17NOAntiproliferative19.9 µM (breast cancer)
N-Boc-5-(trifluoromethyl)piperidin-2-oneC12H14F3NModerate activity against cancer cellsNot specified

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